4-Chloro-5-fluoro-2-hydroxybenzonitrile
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Overview
Description
4-Chloro-5-fluoro-2-hydroxybenzonitrile is an organic compound with the molecular formula C7H3ClFNO and a molecular weight of 171.56 g/mol It is a derivative of benzonitrile, characterized by the presence of chloro, fluoro, and hydroxy substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the halogenation of 2-hydroxybenzonitrile using appropriate chlorinating and fluorinating agents under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like iron(III) chloride.
Industrial Production Methods
Industrial production of 4-Chloro-5-fluoro-2-hydroxybenzonitrile may involve large-scale halogenation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and minimize by-product formation .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-fluoro-2-hydroxybenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The hydroxy group can be oxidized to a carbonyl group, or reduced to a corresponding alkyl group.
Coupling Reactions: It can participate in coupling reactions to form more complex aromatic compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while oxidation and reduction can produce corresponding carbonyl or alkyl derivatives .
Scientific Research Applications
4-Chloro-5-fluoro-2-hydroxybenzonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-5-fluoro-2-hydroxybenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents can enhance its binding affinity and specificity towards these targets, leading to desired biological effects. The hydroxy group may also play a role in hydrogen bonding and other interactions that stabilize the compound-target complex .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-4-fluoro-2-hydroxybenzonitrile
- 2-Fluoro-4-hydroxybenzonitrile
- 4-Chloro-2-fluoro-5-hydroxybenzonitrile
- 5-Fluoro-2-hydroxybenzonitrile
Uniqueness
4-Chloro-5-fluoro-2-hydroxybenzonitrile is unique due to the specific positioning of its substituents, which can influence its reactivity and interactions with other molecules. This unique structure can result in distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C7H3ClFNO |
---|---|
Molecular Weight |
171.55 g/mol |
IUPAC Name |
4-chloro-5-fluoro-2-hydroxybenzonitrile |
InChI |
InChI=1S/C7H3ClFNO/c8-5-2-7(11)4(3-10)1-6(5)9/h1-2,11H |
InChI Key |
LOQIXHBDCVCNFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)Cl)O)C#N |
Origin of Product |
United States |
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